molecular formula C23H18O5 B4700606 8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B4700606
M. Wt: 374.4 g/mol
InChI Key: QZJFHNFVMDZENU-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C29H22O5.

Properties

IUPAC Name

8-methoxy-4-methyl-3-phenacyloxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-14-21(27-13-20(24)15-6-4-3-5-7-15)11-10-18-17-9-8-16(26-2)12-19(17)23(25)28-22(14)18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFHNFVMDZENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired transformation and the specific functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific biological activity being studied. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one include other benzo[c]chromen-6-ones and related structures such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 2
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8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

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